methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate
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Overview
Description
METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE involves several steps. One common method includes the condensation reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological activities such as enzyme inhibition and receptor binding.
Industry: Utilized in the production of advanced materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE can be compared with other thiophene derivatives such as:
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one:
2-Methoxy-5-((phenylamino)methyl)phenol: Used in the synthesis of various organic compounds and materials.
The uniqueness of METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C19H21NO5S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl (2E)-2-[4-(4-ethoxyphenyl)-5-morpholin-4-yl-3-oxothiophen-2-ylidene]acetate |
InChI |
InChI=1S/C19H21NO5S/c1-3-25-14-6-4-13(5-7-14)17-18(22)15(12-16(21)23-2)26-19(17)20-8-10-24-11-9-20/h4-7,12H,3,8-11H2,1-2H3/b15-12+ |
InChI Key |
DFQXXQOOKLJFPC-NTCAYCPXSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C(S/C(=C/C(=O)OC)/C2=O)N3CCOCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=CC(=O)OC)C2=O)N3CCOCC3 |
Origin of Product |
United States |
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